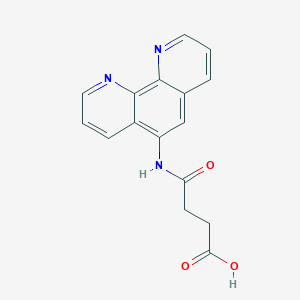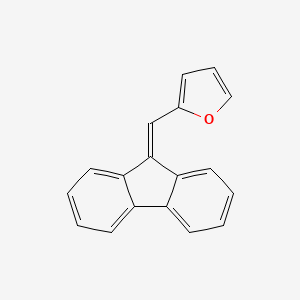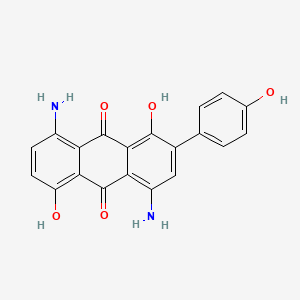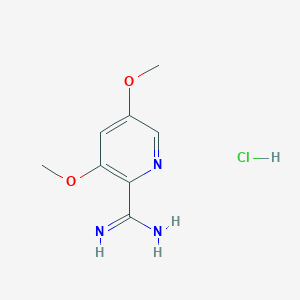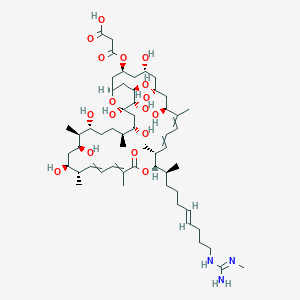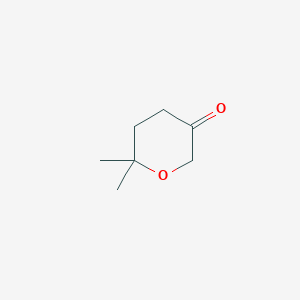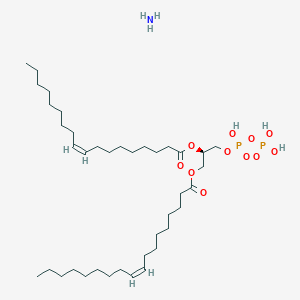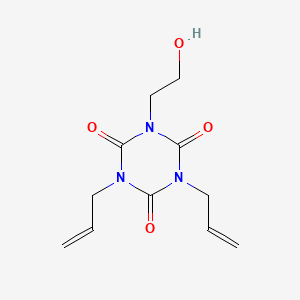![molecular formula C7H5BrN2O2 B13142673 5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom at the 5-position of the pyrido[4,3-b][1,4]oxazin-3(4H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the bromination of the corresponding pyrido[4,3-b][1,4]oxazin-3(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
Applications De Recherche Scientifique
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of nonsteroidal mineralocorticoid antagonists.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one in medicinal applications involves its interaction with specific molecular targets. For instance, as a nonsteroidal mineralocorticoid antagonist, it binds to the mineralocorticoid receptor, inhibiting its activity and thereby modulating the effects of aldosterone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones: These compounds share a similar core structure but differ in the substituents attached to the oxazinone ring.
1-(7-bromo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)ethyl ketone: This compound is structurally related but features different functional groups.
Propriétés
Formule moléculaire |
C7H5BrN2O2 |
|---|---|
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
5-bromo-4H-pyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5BrN2O2/c8-7-6-4(1-2-9-7)12-3-5(11)10-6/h1-2H,3H2,(H,10,11) |
Clé InChI |
QVCFPDAWUSXZLV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(O1)C=CN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
